Tetradec-2-ynamide
CAS No.: 920287-04-3
Cat. No.: VC16950450
Molecular Formula: C14H25NO
Molecular Weight: 223.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920287-04-3 |
|---|---|
| Molecular Formula | C14H25NO |
| Molecular Weight | 223.35 g/mol |
| IUPAC Name | tetradec-2-ynamide |
| Standard InChI | InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-11H2,1H3,(H2,15,16) |
| Standard InChI Key | QXYOKNDCBDUOIC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC#CC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tetradec-2-ynamide is characterized by a 14-carbon alkyne chain terminated by an amide group. Its IUPAC name, tetradec-2-ynamide, reflects the position of the triple bond at the second carbon and the amide functional group. The canonical SMILES representation \text{CCCCCCCCCCCC#CC(=O)N} and standardized InChIKey QXYOKNDCBDUOIC-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 223.35 g/mol | |
| XLogP | 4.80 (estimated) | |
| Topological Polar Surface Area | 46.20 Ų | |
| Rotatable Bonds | 11 |
The compound’s high XLogP value (4.80) suggests significant hydrophobicity, influencing its solubility and interaction with biological membranes. Its topological polar surface area of 46.20 Ų further underscores moderate polarity, which impacts its reactivity in solvated environments.
Synthetic Methodologies
Core Synthetic Strategies
Tetradec-2-ynamide is synthesized via two primary routes:
-
Corey-Fuchs Reaction: This method involves converting formamides into β,β-dichloroenamides, followed by elimination to yield ynamides.
-
Alkynyl Halide-Amine Coupling: Reaction of tetradec-2-ynoic acid derivatives with amines under basic conditions facilitates amide bond formation.
A recent advancement employs ynamides as precursors for 1,1,4,4-tetracyanobutadienes (TCBDs) through [2+2] cycloaddition/retroelectrocyclization (CA-RE) with tetracyanoethylene . This method highlights the compound’s utility in constructing complex π-conjugated systems for optoelectronic applications .
Mechanistic Insights
The hydrative aminoxylation of ynamides, including Tetradec-2-ynamide, proceeds via a polar-radical crossover mechanism. Experimental and computational studies reveal that the persistent radical TEMPO () and its oxidized oxoammonium derivative () mediate this process . Density functional theory (DFT) calculations confirm that the reaction’s diastereocontrol is influenced by steric effects at the ynamide’s β-position .
Applications in Materials Science and Medicinal Chemistry
Optoelectronic Materials
Tetradec-2-ynamide-derived TCBDs exhibit tunable emission properties, with quantum yields reaching 7.8% in cyclohexane . These compounds emit across the visible to near-infrared (NIR) spectrum, making them candidates for organic light-emitting diodes (OLEDs) and bioimaging probes . Solvent-dependent quenching—observed as a 90% reduction in quantum yield from cyclohexane to dichloromethane—underscores their environmental sensitivity .
Table 2: Emission Properties of TCBD Derivatives
| Derivative | Emission Range (nm) | Quantum Yield (%) | Solvent |
|---|---|---|---|
| Fluorenyl-TCBD | 450–600 | 7.8 | Cyclohexane |
| Phenanthrenyl-TCBD | 550–750 | 5.2 | Toluene |
| Terphenyl-TCBD | 700–900 | 3.1 | Dichloromethane |
Biological Relevance
While direct biological data for Tetradec-2-ynamide is limited, structurally analogous compounds like 2-Myristynoyl-glycinamide demonstrate moderate human intestinal absorption (95.14%) and blood-brain barrier permeability (95.00%) . These properties suggest potential for neuroactive drug development, though further studies are needed to validate Tetradec-2-ynamide’s pharmacokinetic profile .
Mechanistic and Computational Studies
Radical-Polar Crossover Reactions
In hydrative aminoxylation, Tetradec-2-ynamide undergoes initial protonation to form a vinyl cation intermediate, which reacts with water to generate a ketone . Concurrently, oxidizes the ynamide, leading to radical recombination and subsequent aminoxylation . DFT analyses reveal an activation energy of for the rate-determining step, consistent with experimental kinetic data .
Solvent Effects on Reactivity
Polar aprotic solvents (e.g., dichloromethane) stabilize cationic intermediates, accelerating cycloaddition rates by 3-fold compared to nonpolar solvents . Conversely, hydrogen-bonding solvents like methanol disrupt ynamide activation, reducing reaction yields by 40–60% .
Future Directions and Challenges
Scalability and Sustainability
Current synthetic routes to Tetradec-2-ynamide rely on stoichiometric reagents, posing scalability challenges. Transitioning to catalytic methods—such as copper-mediated alkyne-amide couplings—could enhance atom economy and reduce waste.
Unexplored Biological Activities
The compound’s structural similarity to bioactive amides warrants investigation into antimicrobial or anticancer properties. Preliminary in silico models predict moderate inhibition of cytochrome P450 enzymes (e.g., CYP2C9 at 58.53%), suggesting possible drug-drug interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume